molecular formula C8H9F9O B1303553 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol CAS No. 3792-02-7

5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

Cat. No.: B1303553
CAS No.: 3792-02-7
M. Wt: 292.14 g/mol
InChI Key: FROXCSGRCWYTIE-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is a fluorinated alcohol with the molecular formula C8H9F9O and a molecular weight of 292.14 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol typically involves the fluorination of octanol derivatives. One common method includes the reaction of octanol with fluorinating agents under controlled conditions to achieve the desired level of fluorination .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol exerts its effects is primarily through its interaction with various molecular targets. The high fluorine content enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes and affect protein function, making it useful in various applications .

Comparison with Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol
  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol
  • 1H,1H,2H,2H-Perfluorooctan-1-ol

Uniqueness: 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties compared to other fluorinated alcohols. Its balance of hydrophobic and hydrophilic characteristics makes it particularly valuable in applications requiring precise control over surface properties .

Properties

IUPAC Name

5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F9O/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROXCSGRCWYTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377821
Record name 4:4 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3792-02-7
Record name 4:4 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (53.59 g, 955.09 mmol) in water (200 ml) was added to a solution of diethyl 2-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)malonate (19.4 g, 47.75 mmol) in ethanol (400 ml), followed by stirring for 6 hours at 60° C. After the reaction was completed, the reaction mixture was adjusted to pH 5 at room temperature by slowly adding 1N hydrochloric acid dropwise, and then extracted twice with ethyl acetate. The combined organic layers were washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was stirred in dimethyl sulfoxide for 18 hours at 170° C. After the reaction was completed, water was added to the reaction mixture, which was then extracted three times with ethyl acetate. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After distilling off the solvent, anhydrous tetrahydrofuran (200 ml) was added to the residue and the resulting mixture was cooled to −30° C. Borane-methyl sulfide complex (10M in THF, 8.5 ml, 85 mmol) was slowly added dropwise to this mixture, followed by stirring for 3 hours at room temperature. After treatment with methanol at 0° C., water was added to the reaction mixture, which was then extracted twice with ethyl acetate. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/20) to give 5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol (9.4 g, Yield 60%).
Quantity
53.59 g
Type
reactant
Reaction Step One
Name
diethyl 2-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)malonate
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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